4-Thiazolemethanol, 2-(aminomethyl)-
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Overview
Description
4-Thiazolemethanol, 2-(aminomethyl)- is a chemical compound with the molecular formula C5H8N2OS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolemethanol, 2-(aminomethyl)- typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 2-chloromethyl-4-thiazole with ammonia or an amine under controlled conditions to introduce the aminomethyl group . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolemethanol, 2-(aminomethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolemethanol, 2-(aminomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized thiazole derivatives .
Scientific Research Applications
4-Thiazolemethanol, 2-(aminomethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolemethanol, 2-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolemethanol, 2-(methylamino)-
- 4-Thiazolemethanol, 2-(ethylamino)-
- 4-Thiazolemethanol, 2-(propylamino)-
Uniqueness
4-Thiazolemethanol, 2-(aminomethyl)- is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
[2-(aminomethyl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTNQZCRJPNJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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